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molecular formula C12H13NO3 B1591986 Methyl 3-cyano-4-isopropoxybenzoate CAS No. 213598-11-9

Methyl 3-cyano-4-isopropoxybenzoate

Cat. No. B1591986
M. Wt: 219.24 g/mol
InChI Key: CKKRKGFHNZXWCL-UHFFFAOYSA-N
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Patent
US08207340B2

Procedure details

To a cooled (0° C.) solution of methyl 3-cyano-4-[(1-methylethyl)oxy]benzoate (100 g, 463 mmol) in tetrahydrofuran (500 mL) was added 10% potassium hydroxide (500 mL). The resulting solution was allowed to warm to room temperature and maintained for 16 h, at which time it was concentrated to remove the tetrahydrofuran. The residue was diluted with water (500 mL) and washed with ether (2×500 mL). The aqueous layer was then acidified with 3 N HCl and stood for 2 h. The solids were collected by filtration and washed several times with water, then dissolved in methylene chloride (1 L). The mostly homogeneous mixture was filtered through Celite® and concentrated to a minimal volume of methylene chloride. Collection of the solids by filtration gave 82 g (87%) of 3-cyano-4-[(1-methylethyl)oxy]benzoic acid as a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH:14]([CH3:16])[CH3:15])[C:6]([O:8]C)=[O:7])#[N:2].[OH-].[K+]>O1CCCC1>[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH:14]([CH3:16])[CH3:15])[C:6]([OH:8])=[O:7])#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)OC)C=CC1OC(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 16 h, at which time it
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the tetrahydrofuran
ADDITION
Type
ADDITION
Details
The residue was diluted with water (500 mL)
WASH
Type
WASH
Details
washed with ether (2×500 mL)
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed several times with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride (1 L)
FILTRATION
Type
FILTRATION
Details
The mostly homogeneous mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a minimal volume of methylene chloride
CUSTOM
Type
CUSTOM
Details
Collection of the solids
FILTRATION
Type
FILTRATION
Details
by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 82 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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